molecular formula C18H12BrFN2O3S B4795415 2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE

2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B4795415
M. Wt: 435.3 g/mol
InChI Key: SNEVVJVNLRQTND-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a thiazolidine ring, a bromophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde and 2-fluoroaniline. The key steps in the synthesis may involve:

    Formation of the thiazolidine ring: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.

    Condensation reaction: The bromophenyl group is introduced via a condensation reaction with 4-bromobenzaldehyde.

    Amidation: The final step involves the formation of the acetamide linkage with 2-fluoroaniline under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Biology: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.

    Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
  • **2-{5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE

Uniqueness

The presence of the bromophenyl group in 2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE distinguishes it from similar compounds. Bromine atoms can significantly influence the compound’s reactivity and biological activity, making it unique in its class.

Properties

IUPAC Name

2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O3S/c19-12-7-5-11(6-8-12)9-15-17(24)22(18(25)26-15)10-16(23)21-14-4-2-1-3-13(14)20/h1-9H,10H2,(H,21,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEVVJVNLRQTND-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE

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